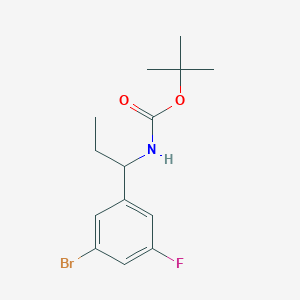![molecular formula C15H21BrN2O2 B13493459 tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)
tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring
Métodos De Preparación
The synthesis of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine
Análisis De Reacciones Químicas
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler carbamate with different reactivity and applications.
tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the pyrrolidine ring.
tert-Butyl 3-bromopropylcarbamate: Contains a bromopropyl group instead of a bromophenyl group
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10H2,1-3H3,(H,17,19) |
Clave InChI |
PZPHYZYZTGYUJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


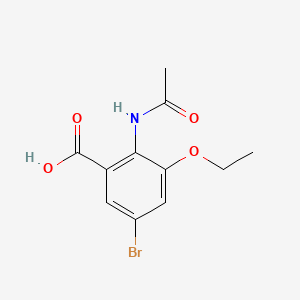
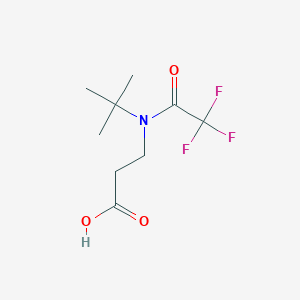
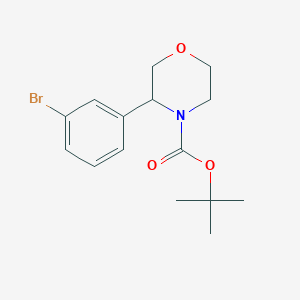
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
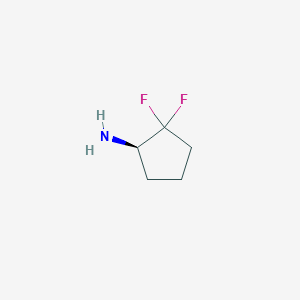
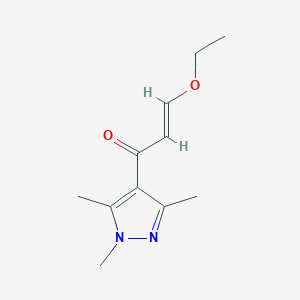
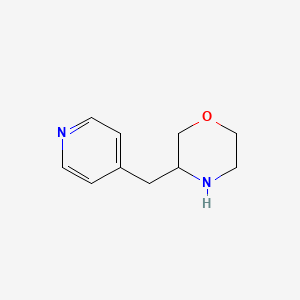
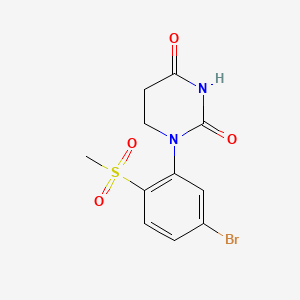
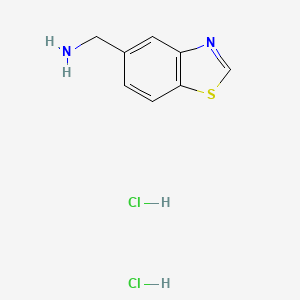
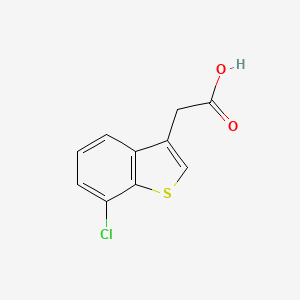

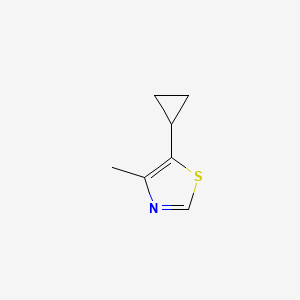
![2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B13493438.png)
